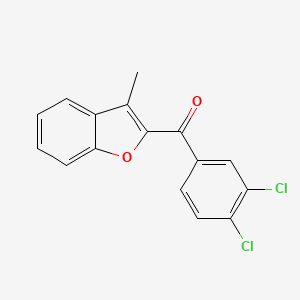
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This compound is a 3-Methanone-6-substituted-benzofuran derivative .
Synthesis Analysis
Benzofuran derivatives have been synthesized by various researchers . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . The synthesis of these compounds may involve electron-withdrawing substituents such as 2,4-dichlorophenyl and 4-fluorophenyl appended at the C-5 position of the isoxazole core .Molecular Structure Analysis
The molecular structure of(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone includes a benzofuran ring, a dichlorophenyl group, and a methanone group . The exact structural details are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies
Research on similar compounds involves the synthesis of novel derivatives and the investigation of their chemical reactivity. For example, a study described the synthesis of benzofuran-2-yl derivatives and their evaluation for antiproliferative activity and the ability to reverse multidrug resistance in human cancer cell lines. This suggests a potential application of related compounds in developing new therapeutic agents targeting cancer cells resistant to standard treatments (Parekh et al., 2011).
Pharmacological Applications
Another area of interest is the pharmacological potential of similar structures. For instance, research on benzophenone derivatives from natural sources has identified compounds with biological activity. Although the primary focus might be on the natural product chemistry, such studies highlight the interest in benzophenone and benzofuran derivatives for their potential bioactivity, which could extend to compounds like (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (Nedialkov & Kitanov, 2002).
Chemical Synthesis and Molecular Docking Studies
Further, synthetic methodologies developed for related compounds, such as the selective CB2 receptor agonist synthesis, indicate the utility of benzofuran derivatives in medicinal chemistry. These synthetic routes could provide a basis for the synthesis and functionalization of (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone for specific biological targets (Luo & Naguib, 2012).
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area may focus on developing new therapeutic agents and understanding their structure-activity relationships .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(9)15(19)10-6-7-12(17)13(18)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHSLLAOVSGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


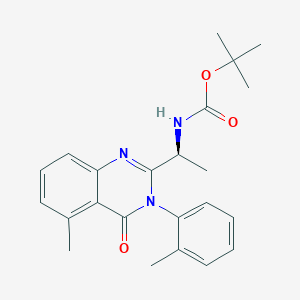
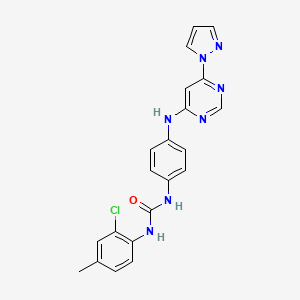

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)
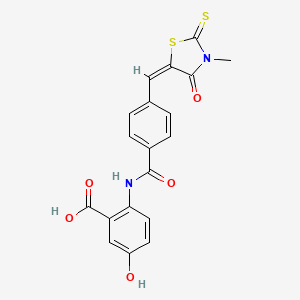

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)

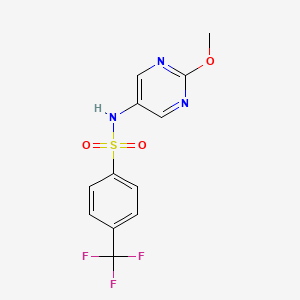


![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)